Cas no 2137753-76-3 (5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)-)
5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)-
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- Inchi: 1S/C11H14N2O3/c1-7-8(11(14)15)6-12-10(13-7)9-4-2-3-5-16-9/h6,9H,2-5H2,1H3,(H,14,15)
- InChI Key: TZZJVSVXGMFZIG-UHFFFAOYSA-N
- SMILES: C1(C2OCCCC2)=NC=C(C(O)=O)C(C)=N1
5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-686563-0.05g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-686563-0.1g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-686563-0.25g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-686563-0.5g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-686563-1.0g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-686563-2.5g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-686563-5.0g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-686563-10.0g |
4-methyl-2-(oxan-2-yl)pyrimidine-5-carboxylic acid |
2137753-76-3 | 10.0g |
$4729.0 | 2023-03-10 |
5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)- Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl)-
Introduction to 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) and Its Significance in Modern Chemical Research
5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl), identified by the CAS number 2137753-76-3, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, with its unique structural framework, presents a fascinating blend of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of a pyrimidine core, combined with a tetrahydropyran moiety and a methyl-substituted carboxylic acid group, endows this compound with distinctive chemical properties that are highly relevant to contemporary research endeavors.
The pyrimidine scaffold is a fundamental structural motif in many biologically active molecules, including nucleoside analogs and antiviral agents. Its stability and ability to interact with biological targets make it an indispensable component in drug design. In the case of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl), the additional substituents further enhance its potential by introducing flexibility and modularity. The tetrahydropyran ring contributes to the molecule's solubility and metabolic stability, while the carboxylic acid group provides a site for further functionalization, enabling the synthesis of more complex derivatives.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) exemplifies this trend by integrating a pyrimidine core with other functional groups that can enhance binding affinity and selectivity. Such hybrid structures are particularly valuable in the search for new drugs targeting complex diseases. The compound's unique architecture suggests potential applications in areas such as oncology, where targeted inhibition of specific enzymes or receptors is crucial.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The carboxylic acid group can be readily modified through esterification, amidation, or other reactions to produce derivatives with tailored properties. Similarly, the tetrahydropyran ring can be further functionalized to introduce additional substituents that influence solubility, bioavailability, and pharmacokinetic profiles. These synthetic possibilities make 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) an attractive building block for medicinal chemists seeking to develop novel therapeutics.
The compound's relevance is further underscored by its potential role in biochemical research. Pyrimidine derivatives are frequently used as probes to study enzyme mechanisms and cellular pathways. The structural features of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) make it a promising candidate for such studies, particularly due to its ability to interact with biological targets without exhibiting excessive toxicity. This characteristic is essential for developing tools that can safely dissect complex biological processes.
In the context of drug discovery, the synthesis and characterization of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) have been influenced by cutting-edge methodologies in organic synthesis. Techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled the efficient preparation of complex molecules like this one. These advancements not only facilitate the production of individual compounds but also allow for high-throughput screening campaigns, which are critical for identifying promising candidates for further development.
The compound's potential applications extend beyond pharmaceuticals into other areas of chemical research. For instance, its unique structural features make it suitable for use as a ligand in coordination chemistry or as a precursor for more complex organic frameworks. The ability to modify its structure allows researchers to explore new chemical spaces and discover novel materials with tailored properties.
Recent studies have begun to explore the biological activity of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) and its derivatives. Initial investigations suggest that certain modifications can enhance binding affinity to specific targets, making it a viable candidate for drug development. These findings are particularly exciting because they highlight the compound's potential as a lead molecule for novel therapeutics. Further research is needed to fully elucidate its pharmacological properties and explore its therapeutic potential.
The synthesis of 5-Pyrimidinecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-2-yl) also offers insights into green chemistry principles. By employing sustainable synthetic routes and minimizing waste generation, researchers can develop processes that align with environmental goals while maintaining high yields and purity standards. This approach is increasingly important in modern chemical research, where sustainability is becoming a key consideration alongside efficiency and cost-effectiveness.
In conclusion,5-Pyrimidinecarboxylic acid, 4-methyl, tetrahydro, (CAS no: 2137753)-76/3) represents a significant advancement in chemical research due to its unique structure and versatile applications. Its potential as a building block for novel therapeutics, biochemical probes, and materials underscores its importance in both academic and industrial settings. As research continues to uncover new possibilities for this compound and its derivatives,5-Pryimidinecarbocxxylic acd, (with modifications) will undoubtedly play an increasingly central role in shaping the future of chemical biology and drug discovery.
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